Asarone

描述

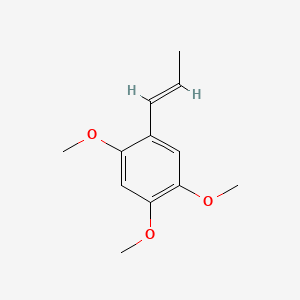

Asarone refers to a group of phenylpropene isomers naturally occurring in plants such as Acorus calamus, Guatteria gaumeri, and Aniba hostmanniana. These isomers—α-asarone (trans-isomer), β-asarone (cis-isomer), and γ-asarone (allylic isomer)—share a 1,2,4-trimethoxybenzene backbone but differ in their double-bond configurations and biological activities . They are primarily recognized for their neuroprotective, antiepileptic, lipid-lowering, and antioxidant properties . Notably, α- and β-asarone constitute over 95% of the volatile oil in A.

准备方法

合成路线: 反式阿魏酸可以通过各种方法从合适的起始原料合成。一种常见的方法是2,4,5-三甲氧基苯甲醛与丙烯基溴化镁缩合。

工业生产: 工业规模的生产方法可能包括从天然来源提取或化学合成。

化学反应分析

Isomerization Reactions

- Asarone exists in two isomeric forms, α-asarone (trans) and β-asarone (cis) . The conversion between these isomers can occur under specific reaction conditions.

- The process for obtaining α-asarone involves the dehydrogenation and/or oxidation of Acorus calamus oil, which is rich in β-asarone. This process occurs in a single step by varying the reaction time, temperature, solvent, and amount of dichlorodicyanobenzoquinone (DDQ) with or without a solid support such as silica gel or alumina .

- In aqueous solvents, the dehydrogenation process yields 1-(2,4,5-trimethoxy)phenyl-1-propanone, which, upon reduction with sodium borohydride, becomes 1-(2,4,5-trimethoxy)phenyl-1-hydroxypropane. Subsequent acidic dehydration then affords α-asarone exclusively .

Reduction Reactions

- 1-(2,4,5-trimethoxy)phenyl-1-propanone can be reduced with sodium borohydride into (1-(2,4,5-trimethoxy)phenyl-1-hydroxypropane) .

Anti-oxidant Response

- Asarones (both α-asarone and β-asarone) can induce the activity of the anti-oxidant response element (ARE) promoter in cultured astrocytes . The mRNAs encoding anti-oxidant enzymes, such as glutathione S-transferase (GST), glutamate-cysteine ligase modulatory subunit (GCLM), glutamate-cysteine ligase catalytic subunit (GCLC), and NAD(P)H quinone oxidoreductase (NQO1), are induced by Acorus Tatarinowii Rhizome (ATR) oil and asarones in a dose-dependent manner .

- The ATR oil/asarone-induced gene expression can be mediated by Akt phosphorylation .

Pharmacology

科学研究应用

Neurological Disorders

Recent studies have highlighted the efficacy of α- and β-asarone in managing neurological disorders such as Alzheimer's disease and Parkinson's disease:

- Neuroprotection : Both isomers have demonstrated neuroprotective effects by mitigating oxidative stress and neuroinflammation. They promote neuronal cell survival and enhance neurotrophic factor signaling pathways .

- Cognitive Enhancement : In animal models, α-asarone has shown to improve cognitive functions by enhancing spatial learning and memory while reducing levels of amyloid-beta (Aβ) and phosphorylated tau (p-tau), which are associated with Alzheimer's pathology .

- Spinal Cord Injury Recovery : A study indicated that α-asarone treatment facilitated functional recovery in rats with spinal cord injuries by reducing neuroinflammation and promoting angiogenesis .

Antioxidant Activity

This compound exhibits potent antioxidant properties, which can be beneficial in preventing oxidative damage in various diseases:

- Oxidative Stress Mitigation : The compound has been shown to scavenge free radicals effectively, thereby protecting cells from oxidative damage . This property is crucial in conditions like cardiovascular diseases where oxidative stress plays a significant role.

Anti-inflammatory Effects

Both α- and β-asarone possess anti-inflammatory properties that can alleviate symptoms in inflammatory diseases:

- Cytokine Modulation : Research indicates that this compound can modulate the expression of pro-inflammatory cytokines, contributing to its anti-inflammatory effects . This mechanism is particularly relevant in chronic inflammatory conditions.

Data Summary

Case Studies

- Alzheimer's Disease Model :

- Spinal Cord Injury Study :

作用机制

- 确切的机制仍在研究中。

分子靶标: 它可能与参与其药理作用的受体或酶相互作用。

通路: 需要进一步研究才能阐明受反式阿魏酸影响的通路。

相似化合物的比较

Structural and Pharmacological Differences

Key Research Findings

α-Asarone

- Antioxidant & Vasoprotective: Reduces oxidative stress in endothelial cells by upregulating phosphorylated eNOS (Ser1177), enhancing NO production .

- Neuroprotection : Blocks NaV channels and GABA(A) receptors, mitigating excitotoxicity in seizure models .

- Pharmacokinetics: Solid lipid nanoparticles (SLNs) improve its oral bioavailability by 2.3-fold and enhance brain uptake .

β-Asarone

- Antiamyloidogenic : Restores autophagy in Alzheimer’s models, clearing Aβ plaques via PINK1/Parkin-mediated mitophagy .

- Insecticidal Efficacy : Exhibits high lethality (LC50 = 4.7 mg/L) against Bemisia tabaci with minimal cross-resistance to commercial pesticides .

- Metabolic Conversion : 22% converts to α-asarone in vivo, complicating isolated toxicity assessments .

γ-Asarone

- Limited studies exist, though it is chemically distinct as an allylic isomer .

Toxicological Profiles

- α- and β-Asarone: Both classified as toxicity class 4 (minimal risk) but carry carcinogenic (56%) and mutagenic (92%) probabilities . Chronic exposure risks, such as hepatotoxicity, require further dose-dependent in vivo validation .

- γ-Asarone: No direct toxicity data available due to scarcity of research .

生物活性

Asarone is a bioactive compound primarily derived from the plant species Acorus calamus and Guatteria gaumeri. This compound exists in two forms: α-asarone and β-asarone, both of which have been extensively studied for their diverse pharmacological properties. This article will explore the biological activities, mechanisms of action, and potential therapeutic applications of this compound, supported by data tables, case studies, and detailed research findings.

Overview of this compound

This compound has garnered attention in pharmacological research due to its wide range of biological activities. It exhibits properties such as:

- Antidepressant

- Antianxiety

- Neuroprotective

- Anticancer

- Antimicrobial

- Anti-inflammatory

Both α- and β-asarone have shown promise in treating various neurological disorders and cancers while also raising concerns regarding their toxicity.

Antidepressant and Anxiolytic Effects

Research indicates that both α- and β-asarone possess antidepressant and anxiolytic effects. A study demonstrated that α-asarone significantly improved motor performance and reduced oxidative stress in a scopolamine-induced Alzheimer’s disease model in mice . Another study confirmed the antidepressant properties of this compound through behavioral tests, suggesting its potential use in treating mood disorders .

Neuroprotective Effects

This compound has been shown to provide neuroprotection by mitigating oxidative stress and neuroinflammation. The ability of α-asarone to cross the blood-brain barrier (BBB) enhances its therapeutic potential for neurological conditions. For example, pharmacokinetic studies revealed that α-asarone has a plasma half-life of approximately 1 hour and significant brain permeability .

Anticancer Activity

β-Asarone exhibits notable anticancer properties. It has been shown to inhibit the growth of gastric cancer cells by inducing apoptosis through caspase activation . Additionally, β-asarone has demonstrated efficacy against colon cancer by enhancing immune responses and reducing tumor proliferation in murine models .

The pharmacological effects of this compound are mediated through various molecular targets:

- Apoptosis Regulation : β-Asarone induces apoptosis in cancer cells by modulating pro-apoptotic proteins like caspases.

- Neurotransmitter Modulation : this compound influences neurotransmitter systems, particularly serotonin and norepinephrine pathways, contributing to its antidepressant effects.

- Oxidative Stress Reduction : Both forms of this compound reduce oxidative stress markers, which is crucial for neuroprotection.

Toxicological Concerns

Despite its therapeutic potential, this compound is associated with several toxic effects. Studies have indicated that high doses can lead to hepatotoxicity, mutagenicity, and teratogenicity . The LD50 (lethal dose for 50% of the population) for α-asarone was found to be approximately 245.2 mg/kg in mice, highlighting the need for careful dosage considerations in clinical applications .

Table 1: Summary of Biological Activities of this compound

| Activity | α-Asarone | β-Asarone |

|---|---|---|

| Antidepressant | Yes | Yes |

| Anxiolytic | Yes | Yes |

| Neuroprotective | Yes | Yes |

| Anticancer | Limited evidence | Strong evidence |

| Toxicity | Hepatotoxic at high doses | Mutagenic potential |

Table 2: Pharmacokinetic Properties

| Compound | Tmax (min) | Cmax (μg/mL) | Half-life (h) |

|---|---|---|---|

| α-Asarone | 11 | 0.5 | ~1 |

| β-Asarone | 14 | 2.5 | ~1 |

Case Studies

- Neuroprotective Effects : In a study involving rats treated with α-asarone, researchers observed significant improvements in cognitive function alongside reductions in oxidative stress markers .

- Anticancer Efficacy : A murine model demonstrated that β-asarone effectively suppressed HCT116 colon cancer cell proliferation by activating immune responses .

- Toxicity Assessment : In a subacute toxicity study, β-asarone was administered at varying doses to rats over five days. Results indicated reduced body weight without mortality, emphasizing the need for further investigation into long-term effects .

常见问题

Basic Research Questions

Q. What are the standard analytical techniques for identifying and quantifying α- and β-Asarone in plant extracts?

- Methodological Answer : High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are widely used for isomer separation and quantification. Nuclear Magnetic Resonance (NMR) spectroscopy further confirms structural identity. For example, β-Asarone isolated from Acorus gramineus was validated using GC-MS and NMR . Optimize mobile phases (e.g., acetonitrile-water gradients) to resolve isomers with similar polarity .

Q. How can researchers isolate α- and β-Asarone from natural sources like Acorus species?

- Methodological Answer : Employ column chromatography with silica gel or Sephadex LH-20 for preliminary separation. Subsequent purification via preparative HPLC using C18 columns achieves >95% purity. Note that β-Asarone’s fat solubility necessitates dissolution in surfactants like Tween-80 for in vivo studies . Validate purity using melting point analysis and spectroscopic methods .

Q. What are the primary challenges in synthesizing Asarone derivatives for structure-activity relationship (SAR) studies?

- Methodological Answer : Key challenges include regioselective functionalization of the propenyl side chain and avoiding isomerization during synthesis. Use palladium-catalyzed cross-coupling reactions to introduce substituents while preserving the aromatic scaffold. Monitor reaction progress via thin-layer chromatography (TLC) and characterize intermediates using FT-IR and LC-MS .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in this compound’s reported neuroprotective versus neurotoxic effects?

- Methodological Answer : Conduct dose-response studies in both in vitro (e.g., SH-SY5Y cells) and in vivo (rodent) models to identify threshold concentrations for toxicity. Combine transcriptomic analysis (RNA-seq) and network pharmacology to map pathways like NF-κB inhibition (neuroprotective) versus mitochondrial dysfunction (neurotoxic) . Use metabolomics to correlate pharmacokinetic profiles with observed effects .

Q. How can researchers design pharmacokinetic studies for this compound to address its low bioavailability?

- Methodological Answer : Employ dispersive solid-phase extraction (d-SPE) with covalent organic frameworks (COFs) to enrich this compound from plasma samples, achieving detection limits of 0.1 ng/mL via fluorescence spectroscopy . Pair this with LC-MS/MS for quantification. Test lipid-based nanoformulations (e.g., liposomes) to enhance oral bioavailability and measure tissue distribution using radiolabeled this compound (³H or ¹⁴C isotopes) .

Q. What statistical approaches are recommended for analyzing dose-dependent cytotoxicity data in this compound studies?

- Methodological Answer : Use nonlinear regression models (e.g., sigmoidal dose-response curves) to calculate IC₅₀ values. Apply ANOVA with post-hoc Tukey tests for multi-group comparisons. For high-throughput data, apply machine learning algorithms (e.g., random forests) to identify critical toxicity thresholds. Ensure raw data is archived in repositories like Figshare for transparency .

Q. How can network pharmacology elucidate this compound’s dual role in neuroprotection and neurotoxicity?

- Methodological Answer : Integrate databases (TCMSP, CTD) to identify target proteins (e.g., CYP3A4, NF-κB) and perform Gene Ontology (GO) and KEGG pathway enrichment. Validate predictions using CRISPR-Cas9 knockouts in neuronal cell lines. For neurotoxicity, focus on mitochondrial apoptosis pathways (e.g., Bax/Bcl-2 ratios) via Western blotting .

Q. What methodologies address discrepancies in this compound’s reported antioxidant activity across studies?

- Methodological Answer : Standardize assay conditions (e.g., DPPH radical scavenging at pH 7.4, 37°C) to minimize variability. Use electron paramagnetic resonance (EPR) spectroscopy for direct detection of radical quenching. Compare results across cell types (e.g., HepG2 vs. primary neurons) to assess tissue-specific effects .

Q. Data Management and Validation

Q. How should researchers archive and share raw data from this compound experiments?

- Methodological Answer : Store raw chromatograms, spectra, and toxicity datasets in FAIR-compliant repositories (e.g., Zenodo, Open Science Framework). Use version control tools (Git) for protocol updates. Include metadata such as instrument calibration dates and solvent batch numbers to ensure reproducibility .

Q. What criteria ensure the validity of in silico predictions for this compound’s biological targets?

- Methodological Answer : Validate docking results (AutoDock Vina) with molecular dynamics simulations (GROMACS) to assess binding stability. Cross-check predictions against experimental data from RNA interference (siRNA) studies. Report validation metrics such as ROC curves and Matthews correlation coefficients (MCC) .

属性

IUPAC Name |

1,2,4-trimethoxy-5-[(E)-prop-1-enyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O3/c1-5-6-9-7-11(14-3)12(15-4)8-10(9)13-2/h5-8H,1-4H3/b6-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKFAZBXYICVSKP-AATRIKPKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CC1=CC(=C(C=C1OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/C1=CC(=C(C=C1OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O3 | |

| Record name | asarone | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Asarone | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00871878 | |

| Record name | Isoasaron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00871878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [HSDB] Fine faintly yellow crystals; [MSDSonline], Solid | |

| Record name | trans-Asarone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7485 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | trans-Isoasarone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031469 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

296 °C @ 760 MM HG | |

| Record name | TRANS-ASARONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3464 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Yellow to medium brown, moderately viscous liquid with a pleasant, spicy aromatic odor. Acid value: max 4. Ester value: 3-20. Solubility 1 vol in 5 vol of 90% ethanol; solutions may be turbid /cis-asarone/, Practically insol in water; sol in alcohol, ether, glacial acetic acid, carbon tetrachloride, chloroform, petroleum ether | |

| Record name | TRANS-ASARONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3464 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.0015 [mmHg] | |

| Record name | trans-Asarone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7485 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

MONOCLINIC NEEDLES FROM WATER, Needles from light petroleum | |

CAS No. |

2883-98-9, 494-40-6 | |

| Record name | Asarone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2883-98-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Azaron | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000494406 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Asarone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002883989 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Azaron | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=107257 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Isoasaron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00871878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,4-trimethoxy-5-propenylbenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.081 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (E)-1,2,4-trimethoxy-5-prop-1-enylbenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.858 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | .ALPHA.-ASARONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DQY9PNE5FK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TRANS-ASARONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3464 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | trans-Isoasarone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031469 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

62-63 °C, Crystals. MP: 67 °C. Insoluble in water; soluble in alcohol /isomer not specified/, 62 - 63 °C | |

| Record name | TRANS-ASARONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3464 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | trans-Isoasarone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031469 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。